(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol
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Overview
Description
The compound “(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol” is a complex organic molecule characterized by its spirocyclic structure. This compound features multiple chiral centers, hydroxyl groups, and a phenyl ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the hydroxyl groups via selective oxidation.
- Attachment of the phenyl ring through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition or activation: Binding to active sites of enzymes.
Receptor binding: Interaction with cell surface or intracellular receptors.
Pathway modulation: Influence on biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Molecules with similar spirocyclic structures.
Phenyl-substituted compounds: Molecules with phenyl rings attached to the core structure.
Polyhydroxylated compounds: Molecules with multiple hydroxyl groups.
Uniqueness
The uniqueness of “(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol” lies in its specific combination of structural features, including the spirocyclic core, multiple chiral centers, and the presence of both hydroxyl and phenyl groups. These characteristics may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H21NO6 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol |
InChI |
InChI=1S/C15H21NO6/c1-8-2-4-9(5-3-8)10-6-15(22-16-10)14(20)13(19)12(18)11(7-17)21-15/h2-5,10-14,16-20H,6-7H2,1H3/t10?,11-,12-,13+,14-,15-/m1/s1 |
InChI Key |
HRCKGDOSPBFICB-ZSABPLCXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)ON2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3(C(C(C(C(O3)CO)O)O)O)ON2 |
Origin of Product |
United States |
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